(2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone
Brand Name: Vulcanchem
CAS No.: 91713-54-1
VCID: VC20860984
InChI: InChI=1S/C14H12ClNO2/c1-18-11-6-7-13(16)12(8-11)14(17)9-2-4-10(15)5-3-9/h2-8H,16H2,1H3
SMILES: COC1=CC(=C(C=C1)N)C(=O)C2=CC=C(C=C2)Cl
Molecular Formula: C14H12ClNO2
Molecular Weight: 261.7 g/mol

(2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone

CAS No.: 91713-54-1

Cat. No.: VC20860984

Molecular Formula: C14H12ClNO2

Molecular Weight: 261.7 g/mol

* For research use only. Not for human or veterinary use.

(2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone - 91713-54-1

Specification

CAS No. 91713-54-1
Molecular Formula C14H12ClNO2
Molecular Weight 261.7 g/mol
IUPAC Name (2-amino-5-methoxyphenyl)-(4-chlorophenyl)methanone
Standard InChI InChI=1S/C14H12ClNO2/c1-18-11-6-7-13(16)12(8-11)14(17)9-2-4-10(15)5-3-9/h2-8H,16H2,1H3
Standard InChI Key MIQUXYBYLZSOIJ-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)N)C(=O)C2=CC=C(C=C2)Cl
Canonical SMILES COC1=CC(=C(C=C1)N)C(=O)C2=CC=C(C=C2)Cl

Introduction

Chemical Structure and Properties

Structural Characteristics

(2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone features two aromatic rings connected by a carbonyl (C=O) bridge. The first ring contains an amino group at the ortho position (C2) relative to the carbonyl attachment and a methoxy group at the meta position (C5). The second ring features a chloro substituent at the para position (C4'). This specific arrangement of functional groups contributes to the compound's unique chemical identity and potential biological activity.

Table 1: Key Physical and Chemical Properties of (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone

PropertyValue
CAS Number91713-54-1
Molecular FormulaC14H12ClNO2
Molecular Weight261.7 g/mol
IUPAC Name(2-amino-5-methoxyphenyl)-(4-chlorophenyl)methanone
Standard InChIInChI=1S/C14H12ClNO2/c1-18-11-6-7-13(16)12(8-11)14(17)9-2-4-10(15)5-3-9/h2-8H,16H2,1H3
Standard InChIKeyMIQUXYBYLZSOIJ-UHFFFAOYSA-N
SMILESCOC1=CC(=C(C=C1)N)C(=O)C2=CC=C(C=C2)Cl
Physical StateSolid

Synthesis Methods

Common Synthetic Routes

The synthesis of (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone typically involves condensation reactions between appropriate starting materials such as aryllithium compounds or Grignard reagents with suitable carbonyl precursors. Several potential synthetic approaches can be considered based on general methodologies for benzophenone synthesis.

Friedel-Crafts Acylation

One of the classical approaches to benzophenone synthesis is the Friedel-Crafts acylation reaction. For this particular compound, the synthesis might involve the reaction of a protected amino-methoxybenzene with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride, followed by deprotection of the amino group. This approach requires careful control of reaction conditions to achieve regioselectivity and prevent side reactions.

Organometallic Approaches

Alternative synthetic pathways may involve organometallic chemistry, such as:

  • Preparation of a 4-chlorophenylmagnesium bromide (Grignard reagent)

  • Reaction with an appropriate ester or nitrile derivative of 2-amino-5-methoxybenzoic acid

  • Subsequent workup and purification to obtain the target ketone

Synthetic ApproachKey ReagentsAdvantagesChallenges
Friedel-Crafts Acylation4-Chlorobenzoyl chloride, Protected amino-methoxybenzene, Lewis acidWell-established method, ScalableRequires protection/deprotection steps, Potential regioselectivity issues
Grignard Reaction4-Chlorophenylmagnesium bromide, 2-Amino-5-methoxybenzoic acid derivativeMilder conditions, Potentially higher yieldsMoisture sensitivity, Functional group compatibility
Cross-CouplingPalladium catalyst, Appropriate coupling partnersSelective, Tolerates various functional groupsPotentially costly reagents, Optimization required
Structural FeaturePotential Contribution to Biological Activity
2-Amino groupHydrogen bonding with targets; crucial for tubulin binding in related compounds
5-Methoxy groupEnhanced lipophilicity; potential to improve cellular penetration
4-Chlorophenyl moietyIncreased lipophilicity; potential to enhance binding to hydrophobic pockets
Carbonyl bridgeHydrogen bond acceptor; potential to interact with amino acid residues in target proteins

Research Limitations and Future Directions

Research on the biological activities of (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone is limited but suggests potential applications in drug discovery due to its structural similarity to known bioactive compounds. Future research directions might include:

  • Systematic evaluation of its biological activities, particularly as a potential tubulin polymerization inhibitor

  • Structure-activity relationship studies through the synthesis and testing of analogues

  • Computational modeling to predict interactions with potential biological targets

  • Investigation of its potential as a building block for more complex bioactive molecules

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